N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methyl-3-nitrobenzamide
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Overview
Description
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methyl-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydroquinoline core, which is a common motif in many biologically active molecules, and a nitrobenzamide group, which is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methyl-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Methanesulfonyl Group: The tetrahydroquinoline intermediate is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.
Coupling with 4-Methyl-3-Nitrobenzoic Acid: The final step involves coupling the methanesulfonylated tetrahydroquinoline with 4-methyl-3-nitrobenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions using a catalyst like palladium on carbon.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium hydroxide, various nucleophiles.
Major Products Formed
Reduction: The major product would be the corresponding amine derivative.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tetrahydroquinoline core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- N-(2-hydroxyethyl)-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanediamide
- N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide
Uniqueness
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the methanesulfonyl and nitrobenzamide groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
4-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c1-12-5-6-14(11-17(12)21(23)24)18(22)19-15-7-8-16-13(10-15)4-3-9-20(16)27(2,25)26/h5-8,10-11H,3-4,9H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPOLEBXQFJMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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